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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of lipids from

biological matrices, with a specific focus on the use of deuterated internal standards for

accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction
Accurate quantification of lipids is crucial for understanding their roles in cellular processes,

disease pathogenesis, and as potential biomarkers in drug development. The inherent

variability in sample preparation and analytical instrumentation necessitates the use of internal

standards to ensure precision and accuracy. Deuterated lipids are ideal internal standards as

they are chemically identical to their endogenous counterparts but are distinguishable by mass

spectrometry due to the mass difference imparted by the deuterium atoms. This allows for the

correction of sample loss during extraction and variations in ionization efficiency during

analysis.[1][2]

This guide details three commonly employed lipid extraction methods—Folch, Bligh-Dyer, and

Matyash—and provides protocols for their application with deuterated internal standards for

quantitative lipidomics.
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Principle of Stable Isotope Dilution
The methodology described herein employs the principle of stable isotope dilution. A known

amount of a deuterated lipid internal standard is introduced to the biological sample at the

beginning of the extraction process.[2] This "spike-in" standard undergoes the same procedural

steps as the endogenous lipids. By measuring the peak area ratio of the endogenous analyte

to its corresponding deuterated internal standard, precise quantification can be achieved, as

this ratio remains constant even if there is loss of sample during preparation.[2]

Experimental Protocols
Materials and Reagents

Solvents: HPLC-grade or LC-MS grade methanol, chloroform, methyl-tert-butyl ether

(MTBE), isopropanol, acetonitrile, and water.[1][3]

Deuterated Internal Standards: A commercially available deuterated lipid mixture (e.g.,

SPLASH® LIPIDOMIX®) or individual deuterated standards relevant to the lipid classes of

interest (e.g., Arachidonic acid-d8).[3][4][5]

Other Reagents: Butylated hydroxytoluene (BHT) as an antioxidant, and high-purity water.[6]

Glassware: Use only glass tubes and vials to avoid contamination from plasticizers.[6]

General Workflow for Lipid Analysis
The overall process for quantitative lipid analysis using deuterated internal standards is

depicted in the following workflow.
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Caption: General workflow for quantitative lipid analysis.
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Lipid Extraction Protocols
The following are detailed protocols for the Folch, Bligh-Dyer, and Matyash extraction methods.

The choice of method may depend on the specific lipid classes of interest and the sample

matrix.[7][8][9]

The Folch method is a widely used technique for the extraction of a broad range of lipids.[9]

Sample Preparation: To 50 µL of plasma, add the deuterated internal standard mixture.[7]

Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.[10]

Homogenization: Vortex the mixture thoroughly.

Incubation: Incubate on ice for 30 minutes.[7]

Phase Separation: Add 200 µL of water to induce phase separation. Centrifuge at 2000 x g

for 10 minutes.[7][10]

Collection: Carefully collect the lower organic phase containing the lipids.[10]

Drying: Evaporate the solvent under a stream of nitrogen gas.[10]

The Bligh-Dyer method is a rapid extraction technique suitable for a variety of biological

samples.[11]

Sample Preparation: To 50 µL of plasma, add the deuterated internal standard mixture.[7]

Solvent Addition: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.[10]

Homogenization: Vortex the mixture thoroughly.

Phase Separation: Add 125 µL of chloroform and 125 µL of water. Vortex and centrifuge at

2000 x g for 10 minutes.[10]

Collection: Collect the lower organic phase.[10]

Drying: Evaporate the solvent under a stream of nitrogen gas.[10]
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The Matyash method utilizes methyl-tert-butyl ether (MTBE) as a less toxic alternative to

chloroform.[10][12]

Sample Preparation: To 50 µL of plasma, add the deuterated internal standard mixture.[7]

Solvent Addition: Add 750 µL of MTBE and 250 µL of methanol.[10]

Homogenization: Vortex the mixture.

Incubation: Incubate on an orbital shaker for 1 hour at 4°C.[7]

Phase Separation: Add 188 µL of water to induce phase separation. Centrifuge at 14,000

rpm for 2 minutes.[3]

Collection: Collect the upper organic phase.[12]

Drying: Evaporate the solvent under a stream of nitrogen gas.[3]

LC-MS/MS Analysis
Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with the liquid

chromatography (LC) mobile phase (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1

v/v/v).

Chromatography: Separate the lipid species using a reverse-phase C18 column. A typical

mobile phase gradient consists of water with an additive (e.g., formic acid or ammonium

formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).[1][3]

Mass Spectrometry: Operate the mass spectrometer in a targeted fashion using Multiple

Reaction Monitoring (MRM) for triple quadrupole instruments or parallel reaction monitoring

for high-resolution instruments.[1][2] This involves monitoring specific precursor-to-product

ion transitions for each endogenous lipid and its corresponding deuterated internal standard.

[2]
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The following tables summarize the relative peak areas of various lipid classes extracted from

human plasma using the Folch, Bligh-Dyer, and Matyash methods. The data is adapted from a

study by Reis et al. (2018) and illustrates the differential extraction efficiencies of these

methods for various lipid classes.[7][13] A sample-to-solvent ratio of 1:20 (v/v) was used for this

comparison.[7]

Table 1: Relative Peak Areas of Major Lipid Classes

Lipid Class Folch Bligh-Dyer Matyash

Phosphatidylcholine

(PC)
~1.2e8 ~1.1e8 ~9.0e7

Lysophosphatidylcholi

ne (LPC)
~1.8e7 ~1.6e7 ~1.2e7

Phosphatidylethanola

mine (PE)
~4.0e6 ~3.8e6 ~3.0e6

Triacylglycerol (TG) ~2.5e8 ~2.4e8 ~2.2e8

Diacylglycerol (DG) ~1.5e6 ~1.4e6 ~1.2e6

Cholesteryl Ester (CE) ~5.0e7 ~4.8e7 ~4.5e7

Table 2: Relative Peak Areas of Less Abundant Lipid Classes

Lipid Class Folch Bligh-Dyer Matyash

Phosphatidylinositol

(PI)
~8.0e5 ~7.5e5 ~4.0e5

Phosphatidylserine

(PS)
~2.5e5 ~2.3e5 ~1.5e5

Ceramide (Cer) ~3.0e5 ~2.8e5 ~2.0e5

Sphingomyelin (SM) ~6.0e6 ~5.5e6 ~4.0e6
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Note: The values presented are approximate relative peak areas and are intended for

comparative purposes. Actual values will vary depending on the specific sample and

instrumentation.

The data indicates that for many lipid classes, the Folch and Bligh-Dyer methods yield higher

peak areas compared to the Matyash method when using a 1:20 sample-to-solvent ratio.[7]

However, the Matyash method offers the advantage of using a less toxic solvent.[10] The

optimal extraction method should be chosen based on the specific lipids of interest and

laboratory safety considerations.

Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway for arachidonic acid, a key fatty

acid involved in inflammatory processes.[1][4][14]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6261534/
https://www.researchgate.net/figure/A-Peak-area-of-exogenous-lipid-internal-standards-for-each-lipid-extraction-method_fig3_281575735
https://www.ncbi.nlm.nih.gov/books/NBK470143/figure/chapter7.f1/
https://www.researchgate.net/figure/Arachidonic-Acid-Pathway-This-Pathway-involves-the-release-of-inflammatory-mediators-as_fig4_343107337
https://metabolomics.creative-proteomics.com/resource/metabolism-and-detection-of-arachidonic-acid.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Membrane Phospholipids

Arachidonic Acid

PLA2

Cyclooxygenase (COX)
Pathway

Lipoxygenase (LOX)
Pathway

Prostaglandins Thromboxanes Leukotrienes

Inflammation

Click to download full resolution via product page

Caption: Simplified Arachidonic Acid signaling pathway.
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Conclusion
The use of deuterated internal standards in conjunction with optimized lipid extraction protocols

is essential for achieving accurate and reproducible quantification of lipids in complex biological

samples. The choice of extraction method—Folch, Bligh-Dyer, or Matyash—should be carefully

considered based on the target lipid classes and experimental context. The protocols and data

presented in these application notes provide a comprehensive guide for researchers, scientists,

and drug development professionals to implement robust quantitative lipidomics workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI
Bookshelf [ncbi.nlm.nih.gov]

2. benchchem.com [benchchem.com]

3. agilent.com [agilent.com]

4. researchgate.net [researchgate.net]

5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

6. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for
Mammalian Cell- and Plasma-Based Lipidomics Studies | NIST [nist.gov]

7. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for
Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

8. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome
- PMC [pmc.ncbi.nlm.nih.gov]

9. [PDF] A comparison of five lipid extraction solvent systems for lipidomic studies of human
LDL[S] | Semantic Scholar [semanticscholar.org]

10. researchgate.net [researchgate.net]

11. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1429306?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK470143/figure/chapter7.f1/
https://www.ncbi.nlm.nih.gov/books/NBK470143/figure/chapter7.f1/
https://www.benchchem.com/pdf/Application_Note_Quantitative_Assay_for_Fatty_Acids_Using_a_Deuterated_Standard.pdf
https://www.agilent.com/cs/library/applications/application-LCMS-Plasma-Lipid-Analysis-Method-ZORBAX-Jet-Stream-5991-9280EN-agilent.pdf.pdf
https://www.researchgate.net/figure/Arachidonic-Acid-Pathway-This-Pathway-involves-the-release-of-inflammatory-mediators-as_fig4_343107337
https://public-pages-files-2025.frontiersin.org/journals/neurology/articles/10.3389/fneur.2019.00879/epub
https://www.nist.gov/publications/optimization-folch-bligh-dyer-and-matyash-sample-extraction-solvent-ratios-mammalian
https://www.nist.gov/publications/optimization-folch-bligh-dyer-and-matyash-sample-extraction-solvent-ratios-mammalian
https://pmc.ncbi.nlm.nih.gov/articles/PMC6261534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6261534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10535403/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10535403/
https://www.semanticscholar.org/paper/A-comparison-of-five-lipid-extraction-solvent-for-Reis-Rudnitskaya/88fd0fa9e96fac0a947df766e9b885666cfe49dd
https://www.semanticscholar.org/paper/A-comparison-of-five-lipid-extraction-solvent-for-Reis-Rudnitskaya/88fd0fa9e96fac0a947df766e9b885666cfe49dd
https://www.researchgate.net/figure/A-Peak-area-of-exogenous-lipid-internal-standards-for-each-lipid-extraction-method_fig3_281575735
https://pmc.ncbi.nlm.nih.gov/articles/PMC2952570/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2952570/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC
[pmc.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Metabolism and Detection of Arachidonic Acid - Creative Proteomics
[metabolomics.creative-proteomics.com]

To cite this document: BenchChem. [Quantitative Lipid Extraction Utilizing Deuterated
Internal Standards: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1429306#lipid-extraction-techniques-
with-deuterated-internal-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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